3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one
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Overview
Description
3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a xanthone core with hydroxy and methoxy substituents, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one can be achieved through several synthetic routes. One common method involves the classical condensation of a salicylic acid derivative with a phenol derivative in the presence of a dehydrating agent such as acetic anhydride . Another approach involves the reaction of an aryl aldehyde with a phenol derivative under specific conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution reactions can introduce different functional groups into the xanthone core .
Scientific Research Applications
In chemistry, it is used as a synthetic intermediate for the preparation of other xanthone derivatives . In biology and medicine, it has shown promising anticancer and acetylcholinesterase inhibitory activities . Additionally, it is used in the synthesis of fluorescein derivatives, which are important fluorescent dyes used in various imaging and diagnostic applications .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . Additionally, its acetylcholinesterase inhibitory activity is due to its interaction with the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
3-Hydroxy-1,5-dimethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as 3,6-dimethoxy-9H-xanthen-9-one and 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one . While these compounds share a similar xanthone core, the presence and position of hydroxy and methoxy substituents can significantly influence their chemical properties and biological activities. For instance, 3,6-dimethoxy-9H-xanthen-9-one is used as a synthetic intermediate, while 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one has shown potential as an antioxidant and anti-inflammatory agent .
Properties
CAS No. |
61243-74-1 |
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Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-hydroxy-1,5-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-10-5-3-4-9-14(17)13-11(19-2)6-8(16)7-12(13)20-15(9)10/h3-7,16H,1-2H3 |
InChI Key |
FSKPYZDVBCJCQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)O)OC |
Origin of Product |
United States |
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